![molecular formula C17H16ClIN2O2 B4240390 N-[4-chloro-2-(4-morpholinyl)phenyl]-2-iodobenzamide](/img/structure/B4240390.png)
N-[4-chloro-2-(4-morpholinyl)phenyl]-2-iodobenzamide
Übersicht
Beschreibung
N-[4-chloro-2-(4-morpholinyl)phenyl]-2-iodobenzamide, commonly known as CI-1011, is a small molecule drug that has been extensively studied for its potential use in the treatment of Alzheimer's disease. It belongs to the class of compounds known as gamma-secretase inhibitors, which aim to reduce the production of amyloid beta peptides, a key pathological hallmark of Alzheimer's disease.
Wirkmechanismus
CI-1011 works by inhibiting the activity of gamma-secretase, an enzyme complex that is responsible for the cleavage of amyloid precursor protein (APP) into amyloid beta peptides. By reducing the production of these peptides, CI-1011 aims to slow down the progression of Alzheimer's disease and improve cognitive function.
Biochemical and Physiological Effects:
CI-1011 has been shown to reduce the levels of amyloid beta peptides in the brain, which is a key pathological hallmark of Alzheimer's disease. It has also been shown to improve cognitive function in animal models of the disease, although the exact mechanism behind this effect is not fully understood.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using CI-1011 in lab experiments is its high purity and yield, which makes it suitable for use in a wide range of assays and studies. However, one limitation is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.
Zukünftige Richtungen
There are several future directions for research on CI-1011. One area of focus is the development of more potent and selective gamma-secretase inhibitors, which may have greater therapeutic potential for the treatment of Alzheimer's disease. Another area of interest is the investigation of the long-term effects of gamma-secretase inhibition on brain function and neurodegeneration. Additionally, there is ongoing research into the use of CI-1011 in combination with other drugs for the treatment of Alzheimer's disease.
Wissenschaftliche Forschungsanwendungen
CI-1011 has been extensively studied for its potential use in the treatment of Alzheimer's disease. In preclinical studies, it has been shown to reduce the production of amyloid beta peptides and improve cognitive function in animal models of the disease. Clinical trials have also been conducted to evaluate its safety and efficacy in humans, although results have been mixed.
Eigenschaften
IUPAC Name |
N-(4-chloro-2-morpholin-4-ylphenyl)-2-iodobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClIN2O2/c18-12-5-6-15(16(11-12)21-7-9-23-10-8-21)20-17(22)13-3-1-2-4-14(13)19/h1-6,11H,7-10H2,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDYCQMWJRMEUHX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C=CC(=C2)Cl)NC(=O)C3=CC=CC=C3I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClIN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(4-phenyl-1,3-thiazol-2-yl)propanamide](/img/structure/B4240308.png)
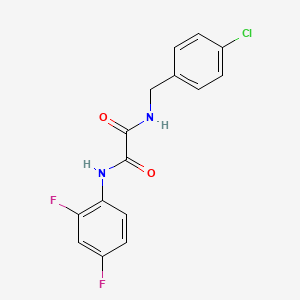
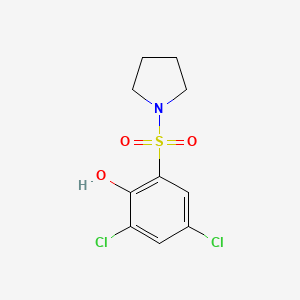
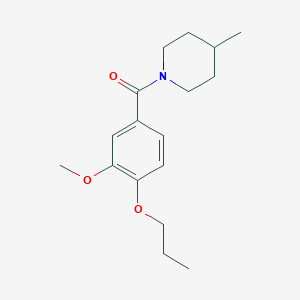
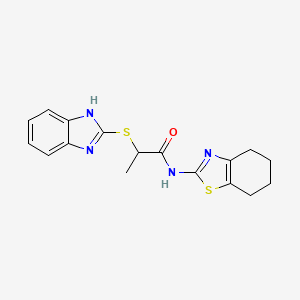
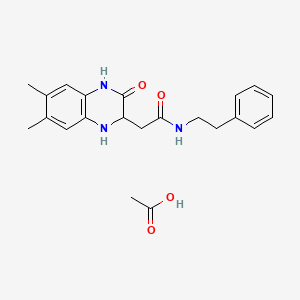
![N-[(1-ethyl-1H-benzimidazol-2-yl)methyl]-N-methylcyclohexanamine](/img/structure/B4240350.png)
![4-chloro-N-[3-(1H-imidazol-1-yl)propyl]-2,5-dimethylbenzenesulfonamide](/img/structure/B4240354.png)
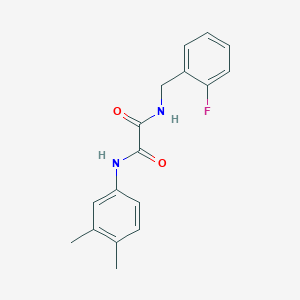

![3-[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-3-pyridinylpropanamide](/img/structure/B4240381.png)
![5-[(2-allylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B4240399.png)

![4-ethoxy-3-methyl-N-[2-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B4240406.png)